Hepcidin

Vue d'ensemble

Description

Hepcidin is a hormone that regulates how your body uses iron . It controls how much iron is available for essential body functions, like making hemoglobin and red blood cells . It also limits the amount of available iron for your body to use so your cells don’t experience iron overload . Excessive iron in your body is toxic .

Synthesis Analysis

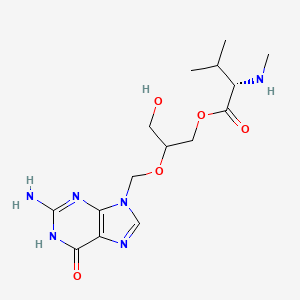

Hepcidin is synthesized in the liver . It is produced initially as a preprohormone with eighty-four amino acids. It is then cleaved into a prohormone, which gets cleaved again, forming hepcidin . The final hepcidin protein has 25 amino acids .

Molecular Structure Analysis

Hepcidin is a tightly folded 25-residue peptide hormone containing four disulfide bonds . It has been shown to act as the principal regulator of iron homeostasis in vertebrates .

Chemical Reactions Analysis

Hepcidin plays a crucial role in processes that allow your body to store iron, relocate it and reuse it . It regulates your iron so that your body’s cells have iron when needed, but not so much that you experience iron overload .

Physical And Chemical Properties Analysis

Hepcidin is a peptide hormone which helps in regulating iron homeostasis in the human body . It contains 25 amino acids and four disulfide bridges .

Applications De Recherche Scientifique

Diagnosis of Iron Disorders

Hepcidin plays a crucial role in iron homeostasis, and its measurement can advance the diagnosis and treatment of iron disorders . Hepcidin levels can help diagnose iron-refractory iron deficiency anemia and other conditions .

Indicator of Inflammatory Events

Hepcidin can be associated with inflammatory events . It is increased by inflammation as a host defense mechanism to limit extracellular iron availability to microbes .

Biomarker for Blood Doping

Hepcidin may be used as a new biomarker to estimate indirectly erythropoietin blood doping . This could be particularly useful in sports medicine to ensure fair competition.

Therapeutic Tool for Iron Disorders

Hepcidin agonists are a new class of compounds that regulate blood iron levels and limit iron absorption . They could improve the treatment of hemochromatosis, β-thalassemia, polycythemia vera, and other disorders where disrupted iron homeostasis causes or contributes to disease .

Assessing Response to Cancer Therapies

Hepcidin can be used to assess the response to existing therapies in cancer . This could help in monitoring the effectiveness of treatment and making necessary adjustments.

Understanding Brain Iron Homeostasis

Hepcidin is an emerging and important player in brain iron homeostasis . Its study could lead to a better understanding of neurological conditions related to iron metabolism.

Mécanisme D'action

Target of Action

Hepcidin, also known as Hepcidin-25 in humans, primarily targets a protein called Ferroportin . Ferroportin is the sole iron exporter in iron-transporting cells, including duodenal enterocytes, splenic reticuloendothelial macrophages, and hepatocytes . It plays a crucial role in controlling iron release into the circulation .

Mode of Action

Hepcidin interacts with Ferroportin by binding to it, which leads to the internalization and degradation of the Hepcidin-Ferroportin complex . This interaction inhibits iron absorption from enterocytes and iron release from macrophages and hepatocytes . The mechanism of action of Hepcidin is remarkably simple and efficient .

Biochemical Pathways

The Hepcidin-Ferroportin axis is central to the regulation of systemic iron homeostasis . Hepcidin’s action on Ferroportin affects systemic iron availability, which in turn influences various biochemical pathways. For instance, it regulates plasma iron concentrations, intestinal iron absorption, and body iron stores . Hepcidin expression is induced by iron overload and inflammation, and its deficiency can lead to hyperabsorption of iron from the diet and iron overload .

Pharmacokinetics

In terms of pharmacokinetics, Hepcidin has a short half-life . A study of a fully humanized monoclonal antibody (LY2787106) with high affinity for Hepcidin showed that Hepcidin clearance (32 mL/h) and volume of distribution (7.7 L) were independent of dose and time, leading to a dose-proportional increase in concentration with dose .

Result of Action

The action of Hepcidin has significant molecular and cellular effects. Hepcidin’s interaction with Ferroportin leads to decreased iron absorption and reduced iron export from cells, thereby regulating iron homeostasis . In humans, complete Hepcidin deficiency can result in juvenile hemochromatosis, a genetic disorder characterized by massive and lethally toxic iron overload . Conversely, Hepcidin excess can cause severe iron deficiency anemia accompanied by sequestration of iron in macrophages .

Action Environment

The action of Hepcidin can be influenced by various environmental factors. Inflammation and iron-load have been shown to induce Hepcidin expression . In the brain, secretion of abundant Hepcidin is related to the severity of brain damage, and this damage can be reversed by blocking systemic and local Hepcidin secretion . Furthermore, Hepcidin metabolism is altered in chronic kidney disease . These findings highlight the importance of the physiological and pathological environment in influencing Hepcidin’s action, efficacy, and stability.

Safety and Hazards

Inappropriate production of the iron-regulatory hormone hepcidin contributes to the pathogenesis of common iron disorders . Absolute or relative deficiency of hepcidin causes iron overload in hereditary hemochromatosis and iron-loading anemias . Elevated hepcidin causes iron restriction in inflammatory conditions including autoimmune disease, critical illness, some cancers and chronic kidney disease .

Orientations Futures

Hepcidin agonists are a new class of compounds that regulate blood iron levels, limit iron absorption, and could improve the treatment of hemochromatosis, β-thalassemia, polycythemia vera, and other disorders in which disrupted iron homeostasis causes or contributes to disease . Hepcidin agonists also have the potential to prevent severe complications of siderophilic infections in patients with iron overload or chronic liver disease .

Propriétés

IUPAC Name |

(3S)-3-amino-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(1R,6R,12R,17R,20S,23S,26R,31R,34R,39R,42S,45S,48S,51S,59S)-51-(4-aminobutyl)-31-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]-20-benzyl-23-[(2S)-butan-2-yl]-45-(3-carbamimidamidopropyl)-48-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-59-(2-methylsulfanylethyl)-7,10,19,22,25,33,40,43,46,49,52,54,57,60,63,64-hexadecaoxo-3,4,14,15,28,29,36,37-octathia-8,11,18,21,24,32,41,44,47,50,53,55,58,61,62,65-hexadecazatetracyclo[32.19.8.26,17.212,39]pentahexacontan-26-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C113H170N34O31S9/c1-8-56(3)86-108(173)132-69(36-60-22-12-10-13-23-60)97(162)139-80-52-183-182-48-76-101(166)140-78-50-185-186-51-79(138-95(160)68(30-35-179-7)126-83(151)43-122-91(156)74(46-180-181-47-75(137-104(80)169)92(157)123-44-84(152)127-76)136-94(159)65(26-16-18-31-114)129-100(165)73(45-148)135-93(158)67(28-20-33-121-113(117)118)128-98(163)70(131-103(78)168)38-62-41-119-54-124-62)105(170)141-77(102(167)130-66(27-17-19-32-115)96(161)146-89(59(6)150)112(177)178)49-184-187-53-81(106(171)143-86)142-109(174)87(57(4)9-2)144-107(172)82-29-21-34-147(82)111(176)72(37-61-24-14-11-15-25-61)134-99(164)71(39-63-42-120-55-125-63)133-110(175)88(58(5)149)145-90(155)64(116)40-85(153)154/h10-15,22-25,41-42,54-59,64-82,86-89,148-150H,8-9,16-21,26-40,43-53,114-116H2,1-7H3,(H,119,124)(H,120,125)(H,122,156)(H,123,157)(H,126,151)(H,127,152)(H,128,163)(H,129,165)(H,130,167)(H,131,168)(H,132,173)(H,133,175)(H,134,164)(H,135,158)(H,136,159)(H,137,169)(H,138,160)(H,139,162)(H,140,166)(H,141,170)(H,142,174)(H,143,171)(H,144,172)(H,145,155)(H,146,161)(H,153,154)(H,177,178)(H4,117,118,121)/t56-,57-,58+,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-,89-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOTXKZIRSHZQV-RXHOOSIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)N3)NC2=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C113H170N34O31S9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2789.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hepcidin | |

CAS RN |

1356390-47-0 | |

| Record name | Hepcidin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356390470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: How does hepcidin interact with its target and what are the downstream effects?

A1: Hepcidin exerts its iron-regulating effects by binding to ferroportin (FPN), the primary iron exporter protein found on the surface of enterocytes and macrophages [, , , , ]. This interaction triggers FPN internalization and degradation, effectively trapping iron within these cells and reducing its release into the bloodstream [, , , , ]. This process leads to decreased dietary iron absorption and sequestration of iron within macrophages and hepatic stores [, , ].

Q2: Can hepcidin directly block ferroportin activity?

A2: Research suggests that hepcidin can directly inhibit FPN activity via a calcium-dependent mechanism that doesn't rely on endocytosis [, ]. This observation stems from studies in Xenopus oocytes, where hepcidin rapidly inhibited iron efflux even when endocytosis was blocked. This finding suggests a possible additional layer of hepcidin's regulatory role beyond FPN degradation.

Q3: Does hepcidin have any other effects besides regulating iron homeostasis?

A3: Emerging research indicates that hepcidin might play a role in modulating acute inflammatory responses []. Studies show that hepcidin, upon activating Jak2, can phosphorylate the transcription factor Stat3, triggering a transcriptional response in macrophages []. This response influences the expression of various genes, some of which are involved in inflammation [].

Q4: What is the molecular formula and weight of hepcidin?

A4: The mature, biologically active form of hepcidin, hepcidin-25, has a molecular formula of C130H194N40O37S7 and a molecular weight of 3014.46 g/mol.

Q5: What is unique about the structure of hepcidin?

A5: Hepcidin is a cysteine-rich peptide characterized by a hairpin structure stabilized by four disulfide bridges [, ]. This unique structural motif, resembling a ladder-like arrangement, is crucial for its stability and biological activity [, ].

Q6: Is there evidence of hepcidin forming complexes with other molecules?

A6: Research shows that hepcidin can form complexes with iron []. Studies have identified a monoferric hepcidin complex, suggesting a possible role for iron binding in hepcidin's function []. This interaction has been investigated using techniques like mass spectrometry, UV/visible absorbance, CD studies, and EPR spectroscopy [].

Q7: What factors influence hepcidin expression?

A7: Hepcidin expression is tightly regulated by a complex interplay of factors, including:

- Iron levels: Elevated body iron levels, both circulating and stored, stimulate hepcidin production [, , , ].

- Inflammation: Inflammatory cytokines, particularly interleukin-6 (IL-6), are potent inducers of hepcidin expression [, , , , ].

- Erythropoietic activity: Increased erythropoiesis, driven by factors like anemia and hypoxia, suppresses hepcidin production to enhance iron availability for red blood cell synthesis [, , , , ].

Q8: What role does the BMP/SMAD pathway play in hepcidin regulation?

A8: The bone morphogenetic protein (BMP)/SMAD pathway is a key signaling cascade for hepcidin expression []. BMP6, in particular, plays a central role, binding to its receptors and the coreceptor hemojuvelin (HJV) to activate SMAD proteins, which then translocate to the nucleus and induce hepcidin transcription [, ].

Q9: How does the erythroid factor erythroferrone (Erfe) impact hepcidin?

A9: Erythroferrone (Erfe), a hormone produced by erythroblasts, acts as a negative regulator of hepcidin []. During periods of increased erythropoietic demand, such as after hemorrhage or erythropoietin stimulation, Erfe is released and suppresses hepcidin production, thereby increasing iron availability for erythropoiesis [].

Q10: How is hepcidin implicated in hereditary hemochromatosis (HH)?

A10: Hereditary hemochromatosis, a genetic disorder characterized by iron overload, is often linked to inappropriately low hepcidin levels relative to iron stores [, , , ]. Mutations in genes within the hepcidin regulatory pathway, such as HFE, TFR2, and HJV, disrupt the normal hepcidin response to iron, leading to iron accumulation [, ].

Q11: What is the role of hepcidin in the anemia of inflammation (AI)?

A11: Anemia of inflammation, frequently observed in chronic inflammatory conditions, is characterized by elevated hepcidin levels [, , , ]. The inflammatory response, often driven by IL-6, stimulates hepcidin production, leading to iron sequestration within cells and reduced iron availability for erythropoiesis [, , , ].

Q12: Does hepcidin contribute to iron overload in beta-thalassemia?

A12: In beta-thalassemia, a group of inherited blood disorders characterized by ineffective erythropoiesis, hepcidin levels are often inappropriately low relative to iron stores, contributing to iron overload [, , ]. The overproduction of erythroferrone in the context of ineffective erythropoiesis has been implicated in this hepcidin suppression [].

Q13: What is the clinical significance of measuring hepcidin levels?

A13: Measuring hepcidin levels provides valuable insights into iron homeostasis and can aid in the diagnosis and management of various iron disorders. It helps differentiate between different types of anemia, such as iron deficiency anemia (IDA) and anemia of chronic disease (ACD) [, , ]. Hepcidin levels can also help monitor iron overload conditions and assess the effectiveness of iron chelation therapy.

Q14: What methods are available for measuring hepcidin levels?

A14: Several methods are available for measuring hepcidin levels, including:

- Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) are widely used for quantifying hepcidin in serum and urine [, , , ].

- Mass spectrometry: Mass spectrometry-based methods, such as SELDI-TOF MS, offer high sensitivity and specificity for measuring hepcidin isoforms [, ].

Q15: Are there challenges associated with measuring hepcidin levels?

A15: Yes, measuring hepcidin levels presents certain challenges:

- Assay standardization: Currently, there's no standardized hepcidin assay, leading to variability in results across different laboratories [, ].

- Low circulating levels: Hepcidin circulates at very low concentrations, requiring highly sensitive assays for accurate measurement [, ].

- Diurnal variation: Hepcidin levels exhibit diurnal variation, necessitating standardized sample collection times [].

Q16: Can hepcidin or its analogs be used therapeutically?

A16: Research is exploring the therapeutic potential of hepcidin and its analogs for treating iron overload disorders. Minihepcidins, smaller synthetic peptides that mimic hepcidin's activity, have shown promise in preclinical studies [, ]. These minihepcidins have the potential to overcome the limitations of natural hepcidin, such as high production costs and unfavorable pharmacokinetic properties [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3415222.png)

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B3415236.png)

![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide](/img/structure/B3415271.png)

![2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3415277.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3415298.png)

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3415306.png)